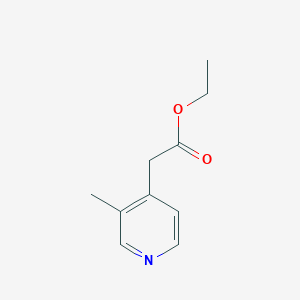

Ethyl 2-(3-methylpyridin-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(3-methylpyridin-4-yl)acetate is a chemical compound with the molecular formula C10H13NO2 . It is used in various applications in the field of chemistry .

Synthesis Analysis

The synthesis of Ethyl 2-(3-methylpyridin-4-yl)acetate can be achieved through various methods. One such method involves the use of carboxylic acids reacting with alcohols to form esters in the presence of an acid catalyst . Another method involves the use of acid chlorides and acid anhydrides reacting with alcohols to form esters .Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-methylpyridin-4-yl)acetate consists of a pyridine ring attached to an ethyl acetate group . The pyridine ring contains a nitrogen atom and the ethyl acetate group contains an ester functional group .Chemical Reactions Analysis

Esters, such as Ethyl 2-(3-methylpyridin-4-yl)acetate, can undergo various chemical reactions. These include hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction . The specific reactions that Ethyl 2-(3-methylpyridin-4-yl)acetate undergoes would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis

Ethyl 2-(3-methylpyridin-4-yl)acetate is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, and solubility would depend on various factors including temperature and pressure .Applications De Recherche Scientifique

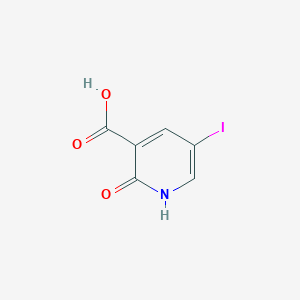

Synthesis of Cytotoxic Agents

Scientific Field

Medicinal Chemistry

Summary of Application

Ethyl 2-(3-methylpyridin-4-yl)acetate is utilized in the synthesis of new derivatives of 2,4,6-triarylpyridines, which exhibit cytotoxic properties against cancer cell lines .

Methods of Application

A three-component reaction involving acetophenones, ammonium acetate, and 4-methyl or 2-methylpyridine in the presence of iodine in DMSO leads to the formation of the desired triarylpyridines .

Results and Outcomes

The synthesized compounds demonstrated remarkable cytotoxicity against MDA-MB-231, MCF-7, and T-47D breast cancer cell lines, comparable to the standard drug etoposide .

Preparation of Pyridine Derivatives

Scientific Field

Organic Synthesis

Summary of Application

This compound is involved in the preparation of pyridine derivatives, which are crucial in various biological activities .

Methods of Application

Magnetically recoverable nano-catalysts are used to catalyze multicomponent reactions in the synthesis of pyridine derivatives .

Results and Outcomes

The use of magnetic nanoparticles as catalysts has shown efficiency in synthesizing pyridine derivatives with potential biological applications .

Electrochemical Studies

Scientific Field

Electrochemistry

Summary of Application

Ethyl 2-(3-methylpyridin-4-yl)acetate is studied for its electrochemical properties and potential applications in creating electroactive materials .

Methods of Application

Electrochemical reduction processes are employed to investigate the behavior of pyridine derivatives and their potential in various applications .

Results and Outcomes

The studies have led to the isolation of novel compounds with potential use in electrochemical applications .

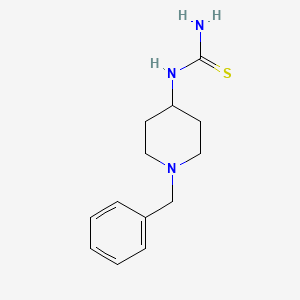

Anti-Fibrotic Drug Development

Scientific Field

Pharmacology

Summary of Application

This compound is used in the synthesis of novel pyrimidine derivatives that show potential as anti-fibrotic drugs .

Methods of Application

The synthesis involves creating a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are then evaluated for their biological activities against rat hepatic stellate cells .

Results and Outcomes

Some derivatives exhibited better anti-fibrotic activities than the known drugs Pirfenidone and Bipy55′DC, with IC50 values of 45.69 μM and 45.81 μM, indicating strong potential for development into anti-fibrotic medications .

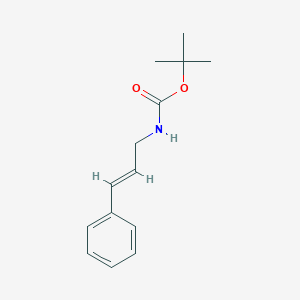

Synthesis of N-(pyridin-2-yl)amides

Scientific Field

Organic Chemistry

Summary of Application

Ethyl 2-(3-methylpyridin-4-yl)acetate is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and other related compounds .

Methods of Application

The process involves the reaction of α-bromoketones and 2-aminopyridine under conditions that promote C–C bond cleavage, facilitated by iodine and tert-butyl hydroperoxide (TBHP) .

Results and Outcomes

This method allows for the formation of N-(pyridin-2-yl)amides in a mild and metal-free environment, which is beneficial for the synthesis of environmentally friendly and sustainable chemicals .

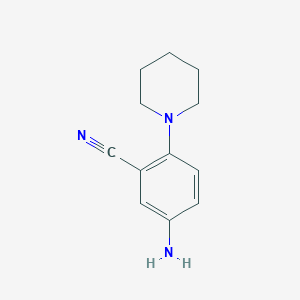

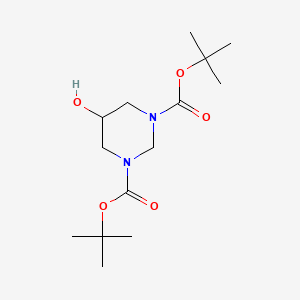

Piperidine Derivatives Synthesis

Summary of Application

The compound is involved in the synthesis of piperidine derivatives, which are significant in drug design and pharmaceutical applications .

Methods of Application

Recent advances in synthesis involve intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines and piperidinones .

Results and Outcomes

These derivatives are present in more than twenty classes of pharmaceuticals, highlighting the importance of Ethyl 2-(3-methylpyridin-4-yl)acetate in the development of new medications .

Pyridinium Salts Formation

Scientific Field

Chemical Biology

Summary of Application

Ethyl 2-(3-methylpyridin-4-yl)acetate is used in the formation of pyridinium salts, which have diverse applications, including as ionic liquids and in pharmaceuticals .

Methods of Application

The synthesis routes for pyridinium salts involve various reactions where Ethyl 2-(3-methylpyridin-4-yl)acetate can act as a precursor or intermediate .

Results and Outcomes

Pyridinium salts have shown importance in a wide range of research topics, including antimicrobial, anticancer, and antimalarial activities .

Advanced Material Development

Scientific Field

Material Science

Summary of Application

The compound is being researched for its potential use in the development of advanced materials with unique properties .

Methods of Application

It may be involved in polymerization reactions and material characterization techniques to create new materials .

Results and Outcomes

While specific outcomes are not detailed, the research into Ethyl 2-(3-methylpyridin-4-yl)acetate’s role in material science could lead to innovations in electronics and other industries .

Pharmaceutical Research

Scientific Field

Pharmaceutical Sciences

Summary of Application

Ethyl 2-(3-methylpyridin-4-yl)acetate is a key compound in pharmaceutical research for the synthesis of various biologically active molecules .

Methods of Application

It is used in the synthesis of compounds that are evaluated for their pharmacological activities, including their potential as drug candidates .

Results and Outcomes

The compound’s role in pharmaceutical research is crucial, as it contributes to the discovery and development of new drugs .

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-(3-methylpyridin-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-4-5-11-7-8(9)2/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUZFMFLEQJKEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443351 |

Source

|

| Record name | Ethyl (3-methylpyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-methylpyridin-4-yl)acetate | |

CAS RN |

57408-46-5 |

Source

|

| Record name | Ethyl (3-methylpyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)

![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)